methyl 2-[(2Z)-2-({4-[bis(2-cyanoethyl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
methyl 2-[(2Z)-2-({4-[bis(2-cyanoethyl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazole ring, a sulfamoyl group, and a cyanoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-2-({4-[bis(2-cyanoethyl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps. One common method includes the reaction of 2-amino-6-methylbenzothiazole with a benzoyl chloride derivative to form an intermediate. This intermediate is then reacted with bis(2-cyanoethyl)sulfamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(2Z)-2-({4-[bis(2-cyanoethyl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The benzoyl and sulfamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
methyl 2-[(2Z)-2-({4-[bis(2-cyanoethyl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-({4-[bis(2-cyanoethyl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfamoyl group may also play a role in binding to biological molecules, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: A simpler compound with a similar benzothiazole ring structure.
Bis(2-cyanoethyl)sulfamide: Contains the sulfamoyl and cyanoethyl groups but lacks the benzothiazole ring.
Benzoyl Chloride Derivatives: Used in the synthesis of various benzoyl-containing compounds.
Uniqueness
methyl 2-[(2Z)-2-({4-[bis(2-cyanoethyl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Methyl 2-[(2Z)-2-({4-[bis(2-cyanoethyl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a sulfamoyl group and a methyl acetate group. Its molecular formula is C₁₈H₁₉N₃O₄S, with a molecular weight of approximately 373.43 g/mol. The structure can be represented as follows:
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that benzothiazole derivatives can induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins .
A study conducted by Zhang et al. (2020) demonstrated that benzothiazole derivatives inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation and survival .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research has indicated that sulfamoyl groups can enhance the antimicrobial activity of compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli . In vitro studies have shown that related benzothiazole compounds possess broad-spectrum antimicrobial effects, likely due to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions .
The mechanism of action for this compound involves multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
- Induction of Apoptosis : By activating apoptotic pathways, it can lead to programmed cell death in malignant cells.
- Disruption of Cell Membranes : Its structural components may interact with microbial membranes, leading to cell lysis.
Study on Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various benzothiazole derivatives and evaluated their anticancer properties against human cancer cell lines. The results indicated that compounds similar to methyl 2-[(2Z)-... exhibited IC50 values in the low micromolar range, demonstrating potent anticancer effects .
Evaluation of Antimicrobial Effects
Another study focused on the antimicrobial efficacy of sulfamoyl-containing compounds. The results showed that these compounds significantly reduced the growth of pathogenic bacteria in vitro, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against various strains .
Data Tables
Biological Activity | IC50 (µM) | MIC (µg/mL) |
---|---|---|
Anticancer (cell lines) | 5 - 15 | - |
Antimicrobial (E. coli) | - | 20 |
Antimicrobial (S. aureus) | - | 30 |
Properties
IUPAC Name |
methyl 2-[2-[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O5S2/c1-17-5-10-20-21(15-17)35-24(29(20)16-22(30)34-2)27-23(31)18-6-8-19(9-7-18)36(32,33)28(13-3-11-25)14-4-12-26/h5-10,15H,3-4,13-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJZDHZXBLQNEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.